molecular formula C10H14O3 B2878007 2-Methoxy-2-(2-methoxyphenyl)ethanol CAS No. 1779955-32-6

2-Methoxy-2-(2-methoxyphenyl)ethanol

Cat. No. B2878007
CAS RN: 1779955-32-6
M. Wt: 182.219
InChI Key: MOZNIHNPJZRBMC-UHFFFAOYSA-N
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Description

“2-Methoxy-2-(2-methoxyphenyl)ethanol” is an organic compound with the molecular formula C9H12O2 . It has an average mass of 152.190 Da and a monoisotopic mass of 152.083725 Da . It is also known by other names such as “1-(2-Methoxyphenyl)ethanol” and "2-Methoxyphenethyl alcohol" .

Scientific Research Applications

Biocatalytic Production and Optimization

Enantiopure (S)-1-(4-methoxyphenyl)ethanol, a molecule significant for the production of various drug intermediates, was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst. Optimization of experimental conditions such as pH, incubation period, temperature, and agitation speed was conducted using the Box–Behnken design-based model. This optimization led to significant improvements in conversion rates, enantiomeric excess, and yield, demonstrating the compound's application in synthesizing antihistamines like diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles for treating allergic responses (Kavi et al., 2021).

Pharmaceutical Synthesis

1-(6′-Methoxy-2′-naphthyl)ethanol was asymmetrically carbonylated to the methyl ester of (S)-naproxen, a nonsteroidal anti-inflammatory drug, demonstrating a specific application in pharmaceutical synthesis. The process utilized a PdCl2–CuCl2-DDPPI catalytic system, achieving a chemical yield of 90% and an optical yield of 81% e.e., highlighting the compound's role in synthesizing medically relevant molecules (Xie et al., 1998).

Environmental Technology

The extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solution by emulsion liquid membranes was explored as a method to remove phenolic alcohols common in olive mill wastewater, showcasing an environmental application. This study highlights the compound's relevance in environmental remediation and pollution control efforts (Reis et al., 2006).

Advanced Material Preparation

Polyethersulfone microfiltration membranes were prepared with 2-methoxy ethanol as an additive, impacting the morphology of the membranes. This research illustrates the compound's application in the development of advanced materials, particularly in the preparation of microfiltration membranes for water treatment and purification processes (Shin et al., 2005).

properties

IUPAC Name

2-methoxy-2-(2-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-9-6-4-3-5-8(9)10(7-11)13-2/h3-6,10-11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZNIHNPJZRBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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